molecular formula C7H8BF3KNO2S B7768159 potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide

Cat. No.: B7768159
M. Wt: 277.12 g/mol
InChI Key: BEFKEEZRFRQEEP-UHFFFAOYSA-N
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Description

. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.

Preparation Methods

The preparation of potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide typically involves the reaction of trifluoroborate salts with methanesulfonamide derivatives. One common method includes the neutralization of a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate . This reaction yields potassium trifluoromethanesulfonate, which can then be further reacted with methanesulfonamide derivatives to produce the desired compound.

Chemical Reactions Analysis

Potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced boron-containing compounds.

    Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.

    Cross-Coupling Reactions: Potassium trifluoroborates are known for their use in Suzuki–Miyaura-type reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in synthetic chemistry for the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in various industrial processes, including the synthesis of advanced materials and catalysts

Mechanism of Action

The mechanism of action of potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, leading to the formation of new compounds with different properties. The methanesulfonamido group can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide can be compared with other similar compounds, such as:

    Potassium trifluoromethanesulfonate: This compound is also a potassium salt of trifluoromethanesulphonic acid and is used in similar applications.

    Potassium trifluoroborate salts: These salts are widely used in cross-coupling reactions and offer advantages such as moisture and air stability.

The uniqueness of this compound lies in its combination of the trifluoroborate and methanesulfonamido groups, which provide distinct chemical and biological properties.

Properties

IUPAC Name

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFKEEZRFRQEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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